![molecular formula C5H9F3O B1444879 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol CAS No. 1895296-01-1](/img/structure/B1444879.png)
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
Overview
Description
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is a chemical compound with the CAS Number: 1895296-01-1 . It has a molecular weight of 142.12 and is used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol involves several steps . Initially, isopropanol, polyformaldehyde, and sodium nitrite are mixed and reacted to form 2-nitro-2-methyl-1-propanol. This compound is then placed in a sealed container and hydrogen and methane are introduced. After the temperature is raised to 50°C and the pressure is controlled at 2Pa, the reaction continues for 4 hours to obtain 2-2-dimethyl-1-propanol. Finally, a fluorination reaction is carried out in this compound under light, with the reaction temperature controlled at 30°C and the time controlled at 6 hours, to obtain 3,3,3-Trifluoro-2-2-dimethyl-1-propanol .Molecular Structure Analysis
The molecular formula of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol is C5H9F3O . The average mass is 142.120 Da and the monoisotopic mass is 142.060547 Da .Physical And Chemical Properties Analysis
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol has a density of 1.1±0.1 g/cm3 . The boiling point is 122.1±35.0 °C at 760 mmHg .Scientific Research Applications
Organic Synthesis Intermediary
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: serves as an intermediary in organic synthesis. Its unique structure, featuring a trifluoromethyl group, makes it a valuable compound for introducing fluorine into other molecules. This is particularly useful in the pharmaceutical industry, where the incorporation of fluorine can significantly alter the biological activity of therapeutic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for creating more complex molecules. It can be used to synthesize analogs that act as dual inhibitors of neutrophil elastase and proteinase, which are enzymes involved in inflammatory responses. Such inhibitors have potential therapeutic applications in treating diseases characterized by excessive inflammation .
Fluoroalkylation Reactions
The compound is employed in fluoroalkylation reactions, which are crucial for adding fluorinated side chains to organic molecules. These reactions are important for developing compounds with improved metabolic stability, bioavailability, and selectivity in drug development processes .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided .
properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-4(2,3-9)5(6,7)8/h9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHWGLHBRHBPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | |
CAS RN |
1895296-01-1 | |
Record name | 3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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